molecular formula C14H27NO B15177498 N-Cyclohexyloctanamide CAS No. 42577-04-8

N-Cyclohexyloctanamide

Cat. No.: B15177498
CAS No.: 42577-04-8
M. Wt: 225.37 g/mol
InChI Key: RHOCTPBIKTXDST-UHFFFAOYSA-N
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Description

N-Cyclohexyloctanamide is an organic compound with the molecular formula C14H27NO. It is a member of the amide family, characterized by the presence of a cyclohexyl group attached to an octanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. This method ensures the isolation of high-purity this compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyloctanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

Scientific Research Applications

N-Cyclohexyloctanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyloctanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyldodecanamide: Another amide with a longer alkyl chain.

    N-Cyclohexylacetamide: A similar compound with a shorter alkyl chain.

Uniqueness

N-Cyclohexyloctanamide is unique due to its specific cyclohexyl and octanamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

42577-04-8

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-cyclohexyloctanamide

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H,15,16)

InChI Key

RHOCTPBIKTXDST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1CCCCC1

Origin of Product

United States

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